4-Hydroxy-6-methoxypyridine-2-carbaldehyde
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Overview
Description
4-Hydroxy-6-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group at the 4-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methoxypyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the treatment of 6-methoxypyridine-2-carbaldehyde with sodium cyanide (NaCN) to form the corresponding pyridoin . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures maintained between 2-8°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-6-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-6-methoxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-6-methoxypyridine-2-carbaldehyde has diverse applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methoxypyridine-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and methoxy groups may also contribute to the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-2-carbaldehyde: Similar structure but lacks the hydroxyl group at the 4-position.
4-Hydroxy-2-methoxypyridine: Similar structure but lacks the aldehyde group at the 2-position.
Uniqueness
4-Hydroxy-6-methoxypyridine-2-carbaldehyde is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-methoxy-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-7-3-6(10)2-5(4-9)8-7/h2-4H,1H3,(H,8,10) |
InChI Key |
FZGKNLCYKOWOGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(N1)C=O |
Origin of Product |
United States |
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